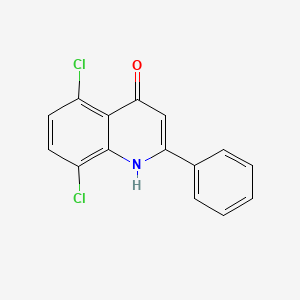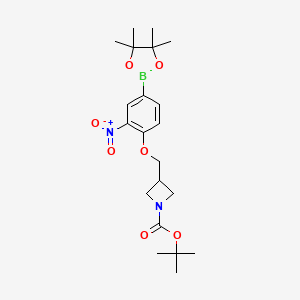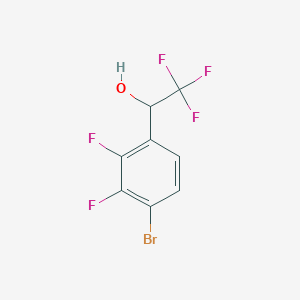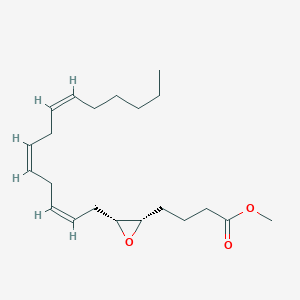
6-(2,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a complex organic compound known for its unique chemical structure and properties This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,4-dichloroaniline with thiourea to form the intermediate 2,4-dichlorophenylthiourea. This intermediate is then reacted with a trifluoromethyl-substituted pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as zinc chloride to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent reaction conditions and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioureido group to a thiol or amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions result in the replacement of chlorine atoms with various nucleophiles, leading to a wide range of derivatives.
Scientific Research Applications
6-(2,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Rociletinib: An antineoplastic drug with a pyrimidine moiety, used for the treatment of non-small cell lung cancer.
Uniqueness
6-(2,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature allows it to interact more effectively with hydrophobic pockets in target proteins, increasing its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C12H7Cl2F3N4S |
|---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
[4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C12H7Cl2F3N4S/c13-5-1-2-6(7(14)3-5)8-4-9(12(15,16)17)20-11(19-8)21-10(18)22/h1-4H,(H3,18,19,20,21,22) |
InChI Key |
JYCOBAWVGIJRLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)




